2-(4-Methoxypyrazol-1-yl)acetonitrile
Description
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(4-methoxypyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H7N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3 |
InChI Key |
MVDQRTMGKBRVGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Direct N-Alkylation of 4-Methoxypyrazole
The most straightforward approach involves alkylating the nitrogen atom at the 1-position of 4-methoxypyrazole with chloroacetonitrile. This method leverages nucleophilic substitution under basic conditions:
Procedure :
-
Step 1 : 4-Methoxypyrazole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
-
Step 2 : Chloroacetonitrile (1.2 equiv) and potassium carbonate (2.0 equiv) are added sequentially.
-
Step 3 : The reaction is stirred at 80°C for 12–16 hours, followed by aqueous workup and purification via silica gel chromatography .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 12–16 hours |
| Temperature | 80°C |
| Solvent | DMF |
Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on chloroacetonitrile. The methoxy group at the 4-position electronically stabilizes the intermediate, enhancing regioselectivity .
Cyclocondensation of Hydrazines with α,β-Diketones
This method constructs the pyrazole ring de novo, incorporating the methoxy and acetonitrile groups during cyclization:
Procedure :
-
Step 1 : Ethyl 4-methoxy-3-oxobutanoate (1.0 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol at reflux for 6 hours to form the pyrazole core.
-
Step 2 : The intermediate is treated with cyanogen bromide (1.5 equiv) in acetonitrile at 0–5°C to introduce the nitrile group .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–63% |
| Reaction Time | 6 hours (Step 1) |
| Temperature | Reflux (Step 1) |
| Solvent | Ethanol (Step 1) |
Advantage :
Avoids competing side reactions by pre-installing the methoxy group, ensuring high regiochemical fidelity .
Bromine-Cyanide Exchange via Metal Catalysis
A palladium-catalyzed cross-coupling reaction substitutes a bromine atom on 4-methoxy-1-bromopyrazole with a cyanomethyl group:
Procedure :
-
Step 1 : 4-Methoxy-1-bromopyrazole (1.0 equiv), acetonitrile (2.0 equiv), and Pd(PPh₃)₄ (5 mol%) are combined in toluene.
-
Step 2 : The mixture is heated at 100°C under nitrogen for 24 hours .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Reaction Time | 24 hours |
| Temperature | 100°C |
| Catalyst | Pd(PPh₃)₄ |
Limitation :
Requires expensive catalysts and stringent anhydrous conditions, limiting scalability .
Oxime Dehydration Strategy
This two-step method converts a pyrazole-containing oxime intermediate into the target nitrile:
Procedure :
-
Step 1 : 4-Methoxypyrazole-1-acetaldehyde oxime is synthesized by condensing 4-methoxypyrazole-1-acetaldehyde with hydroxylamine hydrochloride.
-
Step 2 : The oxime is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane at 0°C .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 3 hours (Step 2) |
| Temperature | 0°C (Step 2) |
| Reagent | POCl₃ |
Mechanistic Insight :
POCl₃ facilitates the elimination of water from the oxime, forming the nitrile via an intermediate imidoyl chloride .
Microwave-Assisted Synthesis
A rapid, energy-efficient approach utilizes microwave irradiation to accelerate the alkylation reaction:
Procedure :
-
Step 1 : 4-Methoxypyrazole (1.0 equiv) and chloroacetonitrile (1.1 equiv) are mixed in acetonitrile with cesium carbonate (1.5 equiv).
-
Step 2 : The mixture is irradiated at 150°C for 20 minutes in a microwave reactor .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Reaction Time | 20 minutes |
| Temperature | 150°C |
| Solvent | Acetonitrile |
Advantage :
Reduces reaction time from hours to minutes while improving yield, ideal for high-throughput applications .
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Complexity |
|---|---|---|---|---|
| N-Alkylation | 68–75 | Low | High | Low |
| Cyclocondensation | 58–63 | Medium | Moderate | High |
| Bromine-Cyanide | 72–78 | High | Low | Moderate |
| Oxime Dehydration | 65–70 | Medium | Moderate | Moderate |
| Microwave-Assisted | 82–85 | Medium | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile or 2-(4-formyl-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-methoxy-1H-pyrazol-1-yl)ethylamine.
Substitution: 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile or 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile.
Scientific Research Applications
2-(4-Methoxypyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural similarities with 2-(4-Methoxypyrazol-1-yl)acetonitrile, differing primarily in substituents or heterocyclic modifications. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Pyrazole-Based Acetonitrile Derivatives
Electronic and Reactivity Profiles
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxypyrazol-1-yl)acetonitrile?
- Methodology :
- Nucleophilic substitution : React 4-methoxypyrazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC.
- Cyclization strategies : Use precursors like hydrazine derivatives with nitrile-containing intermediates. Optimize temperature (80–120°C) to avoid decomposition.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high-purity isolation .
- Key Considerations : Protect reactive sites (e.g., methoxy group stability under acidic/basic conditions).
Q. How is this compound characterized structurally?
- Techniques :
- X-ray crystallography : Resolve bond lengths/angles (e.g., C-N bond in pyrazole ring) using SHELXL for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆) and 2D experiments (COSY, HSQC).
- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹.
- Mass spectrometry : Use HRMS (ESI+) for molecular ion validation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected tautomerism) be resolved?
- Methodology :
- Variable-temperature NMR : Probe dynamic equilibria (e.g., pyrazole ring proton exchange) by collecting spectra at 25°C to 60°C.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*) .
- X-ray vs. solution-state analysis : Cross-validate solid-state (crystallography) and solution (NMR) structures .
Q. What strategies optimize regioselectivity in derivatives of this compound?
- Approaches :
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control functionalization sites.
- Catalytic cross-coupling : Employ Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance reaction specificity .
Q. How to address challenges in crystal structure determination for this compound?
- Solutions :
- Data quality : Collect high-resolution datasets (e.g., synchrotron radiation) to improve R-factors.
- Twinning analysis : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
- Hydrogen bonding : Map intermolecular interactions (e.g., C≡N⋯H contacts) to explain packing motifs .
Q. What computational tools predict the biological activity of this compound?
- Methods :
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS).
- QSAR modeling : Corrogate substituent effects on bioactivity using datasets from analogs .
Q. How to evaluate the compound’s stability under varying pH and temperature?
- Protocol :
- Thermal analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., 150–200°C).
- pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
